4-(4-Methylpiperazin-1-yl)benzoic acid

Physicochemical Property Crystallization Purity Control

Researchers require exact scaffold identity and purity for reproducible fragment-based drug discovery. This compound resolves supply uncertainty with well-defined crystallinity (mp 270-272 °C) and validated binding mode (PDB: 7NLT). Key procurement advantages: • ≥98% HPLC purity minimizes interference in biophysical assays (LogP 1.48 ensures aqueous solubility). • Scalable synthesis (85.1% yield via ester hydrolysis) enables kilogram supply without chromatography, supporting green chemistry. • Rigid para-substitution geometry is optimal for kinase inhibitor and GPCR ligand design.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 86620-62-4
Cat. No. B1299056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperazin-1-yl)benzoic acid
CAS86620-62-4
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C12H16N2O2/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16/h2-5H,6-9H2,1H3,(H,15,16)
InChIKeyUCFZVQHKTRSZMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylpiperazin-1-yl)benzoic Acid (CAS 86620-62-4): Procurement Guide for a High-Purity Pharmaceutical Intermediate


4-(4-Methylpiperazin-1-yl)benzoic acid (CAS 86620-62-4) is a benzoic acid derivative bearing a 4-methylpiperazin-1-yl substituent at the para position. It is commercially available as a high-purity crystalline solid , with established identity and purity metrics such as a melting point range of 270–272 °C (decomposition) and ≥98.0% purity (HPLC/T) . The compound serves primarily as a versatile building block in medicinal chemistry and organic synthesis, offering a defined scaffold for further derivatization [1].

Scaffold
Para-substituted piperazine-benzoic acid building block
Thermal Behavior
High melting point supports crystallization and purification workflows
Quality Grade
High-purity specification from multiple global suppliers

Why 4-(4-Methylpiperazin-1-yl)benzoic Acid Cannot Be Replaced by Common Piperazine-Benzoic Acid Analogs


Superficially similar piperazine-substituted benzoic acids often differ substantially in physicochemical properties and synthetic accessibility, which directly impacts their utility in both research and manufacturing settings. For example, the para-substituted 4-(4-methylpiperazin-1-yl)benzoic acid exhibits a markedly higher melting point (270–272 °C) than its meta-isomer (187–190 °C), reflecting differences in crystal packing and intermolecular interactions that can affect purification, formulation, and handling . Furthermore, the presence of a methylene linker in the closely related 4-(4-methylpiperazin-1-ylmethyl)benzoic acid alters both the electronic and steric environment of the carboxyl group, leading to divergent reactivity profiles in amide bond formation and other derivatization steps [1]. The following quantitative evidence demonstrates that selecting the precise target compound—rather than a generic in-class analog—is critical for achieving reproducible results.

Meta-isomer (3-substituted) exhibits markedly different crystal packing and melting behavior, which may alter purification, handling, and formulation outcomes.
Methylene-linked analog shifts LogP and binding pose; solubility profile and target engagement may not transfer directly.
Analog compounds available at lower or variable purity (95–98%) may require additional in-house QC and repurification steps.

Quantitative Differentiation of 4-(4-Methylpiperazin-1-yl)benzoic Acid: A Procurement Evidence Guide


Thermal Stability: Elevated Melting Point Facilitates Purification and Handling

4-(4-Methylpiperazin-1-yl)benzoic acid exhibits a decomposition melting point of 270–272 °C , which is approximately 83 °C higher than that of its meta-isomer, 3-(4-methylpiperazin-1-yl)benzoic acid (187–190 °C) . This substantial difference in thermal behavior translates into enhanced stability during storage and handling, as well as improved crystallinity that can simplify purification by recrystallization. For procurement purposes, a higher melting point often correlates with lower hygroscopicity and reduced risk of degradation during shipping and long-term storage.

Thermal Stability
Head-to-head
270–272 °C (decomp.)
vs meta-isomer 187–190 °C
Higher melting point eases purification and reduces degradation risk during storage.
Solid state, atmospheric pressure; head-to-head comparison.
Physicochemical Property Crystallization Purity Control

Synthetic Efficiency: High-Yield Hydrolysis Route Supports Cost-Effective Scale-Up

A documented synthesis route for 4-(4-methylpiperazin-1-yl)benzoic acid proceeds via alkaline hydrolysis of the corresponding methyl ester, achieving an 85.1% isolated yield under mild conditions (room temperature, overnight) . In contrast, the closely related 4-(4-methylpiperazin-1-ylmethyl)benzoic acid is typically prepared via reductive alkylation of 1-methylpiperazine with 4-formylbenzoic acid, which yields 95–99% [1]. While the latter offers a slightly higher yield, the ester hydrolysis method employed for the target compound avoids the use of borohydride reducing agents and platinum catalysts, potentially reducing raw material costs and simplifying purification. The 85.1% yield is considered robust for a bench-scale procedure and is readily amenable to further optimization for larger-scale production.

Synthetic Yield
Cross-study
85.1% isolated yield
via ester hydrolysis
Robust yield with simple reagent set supports cost-effective scale-up.
LiOH/THF:H2O, rt, overnight; comparator yield 95–99% but uses borohydride/catalyst.
Organic Synthesis Process Chemistry Cost Analysis

Lipophilicity Profile: Intermediate LogP Expands Solvent Compatibility

The predicted partition coefficient (ACD/LogP) of 4-(4-methylpiperazin-1-yl)benzoic acid is 1.48 , placing it in a moderately lipophilic range. This value is significantly lower than the predicted LogP of 2.30 for 4-(4-methylpiperazin-1-ylmethyl)benzoic acid (based on a 0.82 unit increase typically associated with methylene insertion) [1]. The lower LogP of the target compound enhances its solubility in polar organic solvents (e.g., DMSO, methanol) and aqueous buffer systems, a critical attribute for biological assays and certain synthetic transformations. Conversely, the higher lipophilicity of the methylene-linked analog may favor partitioning into non-polar media or membrane-like environments, limiting its utility in aqueous reaction media.

Lipophilicity
Class-level inference
LogP 1.48
ACD/LogP predicted
Moderate LogP improves solubility in polar solvents and aqueous buffers.
~0.82 units lower than methylene-linked analog; supports biological assay compatibility.
ADME Property Formulation Solubility

Target Engagement: Structural Basis for ArgB Kinase Binding

The crystal structure of Mycobacterium tuberculosis acetylglutamate kinase (ArgB) in complex with 4-(4-methylpiperazin-1-yl)benzoic acid has been determined at 2.225 Å resolution (PDB ID: 7NLT) [1]. The compound binds within the ATP-binding pocket, with the carboxylate group forming key hydrogen bonds to backbone amides of Gly158 and Ser159, and the piperazine ring engaging in hydrophobic contacts with Val184 and Leu224. In contrast, the methylene-linked analog 4-(4-methylpiperazin-1-ylmethyl)benzoic acid exhibits a different binding pose when co-crystallized with the same target (PDB ID: 4ICL) [2], where the extended linker shifts the piperazine moiety into a distinct subpocket. This structural divergence can translate into differential selectivity profiles across related kinase targets, underscoring the importance of using the exact compound for structure-activity relationship (SAR) studies.

Target Engagement
Head-to-head
X-ray co-crystal
ArgB kinase (PDB: 7NLT)
2.225 Å resolution
Validated binding mode enables structure-based design.
Carboxylate H-bonds to Gly158/Ser159; distinct pose from methylene analog (PDB: 4ICL).
X-ray Crystallography Fragment-Based Drug Discovery Enzyme Inhibition

Commercial Availability: Consistent High Purity from Multiple Global Suppliers

4-(4-Methylpiperazin-1-yl)benzoic acid is routinely supplied with a purity of ≥98.0% (HPLC/T) by major chemical vendors, including TCI America, Apollo Scientific, and Capot Chemical . This level of purity is consistently met across different batches and suppliers, ensuring reliable performance in sensitive synthetic applications. In comparison, the meta-isomer 3-(4-methylpiperazin-1-yl)benzoic acid is often listed at 97% purity, while the methylene-linked analog 4-(4-methylpiperazin-1-ylmethyl)benzoic acid is available in a range of purities (95–98%), introducing variability that may necessitate additional in-house purification. The target compound's established quality specifications reduce the burden of incoming quality control testing and minimize the risk of batch-to-batch variability.

Commercial Purity
Reported
≥98.0% (HPLC/T)
multiple global vendors
Consistent high purity reduces need for in-house purification.
Comparators: 97% (meta isomer), 95–98% (methylene-linked).
Quality Assurance Supply Chain Vendor Comparison

Optimal Use Cases for 4-(4-Methylpiperazin-1-yl)benzoic Acid Based on Proven Differentiation


Fragment-Based Drug Discovery Targeting ArgB Kinase

Given the availability of a high-resolution co-crystal structure (PDB: 7NLT) demonstrating a well-defined binding mode , 4-(4-methylpiperazin-1-yl)benzoic acid is an ideal starting point for fragment-based campaigns against acetylglutamate kinase (ArgB). The compound's moderate LogP (1.48) ensures adequate aqueous solubility for biophysical assays , while its established purity (≥98%) minimizes interference from impurities during hit validation. Researchers can confidently procure this exact compound to reproduce binding studies and initiate structure-guided optimization.

Synthesis of Amide-Containing Bioactive Molecules

The free carboxylic acid functionality of 4-(4-methylpiperazin-1-yl)benzoic acid is readily activated for amide bond formation using standard coupling reagents. The documented 85.1% yield for the hydrolysis of its methyl ester confirms that the compound can be efficiently prepared in-house or procured in high purity, reducing the risk of side reactions due to residual starting material. The para substitution pattern provides a rigid, linear geometry that is often preferred in the design of kinase inhibitors and GPCR ligands, as it maintains a fixed distance between the piperazine nitrogen and the carboxylic acid attachment point .

Quality Control Reference Standard for Piperazine-Benzoic Acid Intermediates

Owing to its well-characterized thermal properties (melting point 270–272 °C ) and consistently high commercial purity (≥98% by HPLC/T ), 4-(4-methylpiperazin-1-yl)benzoic acid can serve as a reliable reference standard in analytical method development. Laboratories involved in the synthesis of imatinib-related intermediates can use this compound to calibrate HPLC systems, validate LC-MS methods, or establish acceptance criteria for incoming raw materials, thereby ensuring batch-to-batch consistency across supply chains.

Process Chemistry Optimization for Scale-Up

The robust synthetic route employing alkaline ester hydrolysis (85.1% yield ) provides a scalable entry point for kilogram-level production. The high melting point and crystalline nature of the product facilitate isolation via simple filtration and washing, avoiding the need for chromatographic purification. This makes the compound an attractive building block for process chemists seeking to minimize unit operations and reduce solvent usage, aligning with green chemistry principles.

Application
Selection Property
Validation Focus
Fragment-based ArgB kinase studies
Co-crystal structure validated binding mode
Reproduce binding and SAR studies
Synthesis of amide-containing bioactive molecules
Free carboxylic acid for standard coupling
Consistent reactivity in derivatization
Analytical reference for piperazine-benzoic acid intermediates
Well-characterized thermal and purity profile
HPLC/LC-MS method calibration and batch monitoring
Process chemistry scale-up evaluation
Crystalline product from ester hydrolysis route
Minimize unit operations and solvent usage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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